2-Amino-5-bromobenzoic acid
Overview
Description
2-Amino-5-bromobenzoic acid (ABBA) is an organic compound with the formula C7H6BrNO2 . It is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors and also in the determination of cobalt, copper, nickel, and zinc .
Molecular Structure Analysis
The molecular structure of this compound has been investigated for structural properties and molecular orbitals . The molecule was handled as a sum of three tautomeric forms one of which has four isomers .Chemical Reactions Analysis
This compound and its tautomeric forms have been investigated for structural properties and molecular orbitals . The molecule was examined as a whole and partially according to tautomeric forms and geometrical isomers .Physical and Chemical Properties Analysis
This compound is a light-sensitive compound that should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated area . It has a molecular weight of 216.032 .Scientific Research Applications
Molecular and Vibrational Analysis
- 2-Amino-5-bromobenzoic acid (2A5BrBA) has been extensively studied for its molecular conformation and vibrational properties. Using FT-IR, FT-Raman, and UV techniques along with density functional theory, researchers have analyzed its molecular structure and vibrational wavenumbers, identifying the most stable conformer and providing complete assignments of fundamental vibrations (Karabacak & Cinar, 2012).
Electronic and Optical Properties
- The electronic properties of 2A5BrBA have been evaluated, including its electronic transitions and thermodynamic properties at different temperatures. This has revealed correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures (Karabacak & Cinar, 2012).
Synthesis of Anti-Cancer Drugs
- This compound is a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase. Its derivatives have been used in the preparation of novel compounds with potential medical applications (Cao Sheng-li, 2004).
Copper-Catalyzed Amination
- It serves as a substrate in copper-catalyzed amination processes, leading to the production of N-aryl and N-alkyl anthranilic acid derivatives. This method is notable for eliminating the need for acid protection and yielding high-quality products (Wolf et al., 2006).
Antimicrobial Activity
- Novel compounds synthesized from this compound have been tested for antimicrobial activity, showcasing its potential in developing new antimicrobial agents (Vani et al., 2016).
Nonlinear Optical Applications
- This compound has been used in the synthesis of materials for nonlinear optical (NLO) applications. Its molecular structure and properties like first-order hyperpolarizability have been analyzed to understand its NLO activity (Saxena et al., 2015).
Heterocycle Synthesis
- It acts as a building block in the synthesis of heterocyclic compounds, particularly useful in the construction of various spiro compounds and in the synthesis of indoles suitable for the production of tryptamines (Zhang & Pugh, 2003); (Fleming & Woolias, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-5-bromobenzoic acid is a brominated derivative of Anthranilic Acid . It has been used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that one of its primary targets could be the NS5b RNA polymerase of the hepatitis C virus .
Mode of Action
Given its use in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors , it can be inferred that it may interact with the NS5b RNA polymerase, thereby inhibiting the replication of the hepatitis C virus.
Biochemical Pathways
Its role as a precursor in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors suggests that it may affect the viral replication pathway of the hepatitis c virus .
Pharmacokinetics
It is known that the compound is poorly soluble in water , which could impact its bioavailability and require it to be administered intravenously as a prodrug .
Result of Action
This compound has been shown to have potent anti-inflammatory activity and inhibit the growth of certain types of cancer cells . It also has antiviral properties, and it inhibits the replication of human immunodeficiency virus type 1 (HIV-1) in cell culture .
Action Environment
Given its poor solubility in water , it can be inferred that the compound’s action and efficacy could be influenced by the physiological environment, particularly the presence of other solvents or carriers that could enhance its solubility and bioavailability.
Properties
IUPAC Name |
2-amino-5-bromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXRHLWPSBCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206643 | |
Record name | 5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206643 | |
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Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS] | |
Record name | 5-Bromoanthranilic acid | |
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CAS No. |
5794-88-7 | |
Record name | 2-Amino-5-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5794-88-7 | |
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Record name | 5-Bromoanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794887 | |
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Record name | 2-Amino-5-bromobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97201 | |
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Record name | 5-Bromoanthranilic acid | |
Source | EPA DSSTox | |
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Record name | 2-amino-5-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.854 | |
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Record name | 5-BROMOANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30190723F | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Amino-5-bromobenzoic acid in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it acts as a key starting material in synthesizing 2,4,6-trisubstituted quinazoline derivatives via Buchwald and Suzuki coupling reactions []. Additionally, researchers have utilized it to prepare novel 2-thioxo-quinazolin-4-one derivatives by condensation reactions with carbon disulfide, potassium hydroxide, and various aldehydes [].
Q2: Can you provide details on the use of this compound in synthesizing quinazoline derivatives?
A2: The synthesis of 2,4,6-trisubstituted quinazoline derivatives from this compound often involves multiple steps. The process typically starts with the formation of a quinazolinone core structure, followed by further modifications at different positions using various coupling reactions, such as Buchwald and Suzuki couplings []. These reactions allow for the introduction of diverse substituents onto the quinazoline scaffold, enabling the exploration of a wide range of chemical space for potential biological activity.
Q3: Are there alternative synthetic approaches to access 2-Amino-5-bromobenzaldehyde, a compound derived from this compound?
A3: While 2-Amino-5-bromobenzaldehyde can be prepared from this compound via reduction with Lithium aluminum hydride [], a more environmentally friendly approach utilizes air oxidation. This method employs a Copper(I)/TEMPO catalytic system with air as the oxidant to convert the corresponding alcohol, 2-Amino-5-bromobenzyl alcohol, to the aldehyde []. This air oxidation strategy offers a greener alternative by minimizing waste generation and utilizing readily available, inexpensive reagents.
Q4: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A4: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of this compound and its derivatives. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR are used to determine the structure and purity of the compounds [, ].
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, further supporting structural elucidation [].
Q5: Have any computational studies been conducted on this compound?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the monomeric and dimeric structures of this compound []. These calculations, combined with experimental data from FT-IR, FT-Raman, and UV spectroscopy, offer insights into the molecule's structural characteristics, electronic properties, and potential intermolecular interactions.
Q6: Has this compound been investigated for its antimicrobial activity?
A6: While this compound itself has not been extensively studied for its antimicrobial properties, some of its derivatives, particularly those incorporating a quinazolinone scaffold, have demonstrated promising antibacterial activity. For example, hybrid compounds containing 2-mercapto-3-arylquinazolin-4(3H)-ones derived from this compound exhibited notable inhibitory effects against both Gram-negative and Gram-positive bacteria []. These findings highlight the potential of modifying this compound to develop new antimicrobial agents.
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